1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3OS2 and its molecular weight is 458.04. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
One significant application of azole-containing piperazine derivatives, closely related to the compound , is in the field of antimicrobial and antifungal treatments. These compounds have been synthesized and tested for their effectiveness against a variety of bacterial and fungal strains, showing moderate to significant activities. This suggests potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gan, Fang, & Zhou, 2010).
Antitumor Activity
Another area of application is in cancer research, where derivatives bearing the piperazine moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Compounds synthesized with variations of the piperazine structure have shown promising antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Neuroprotective Activities
The neuroprotective potential of edaravone derivatives that incorporate the benzylpiperazine moiety has been explored, highlighting their ability to protect neuronal cells from oxidative stress-induced damage. These findings open up possibilities for using such compounds in treating neurodegenerative disorders or acute neuronal injuries (Gao et al., 2022).
Anti-inflammatory and Analgesic Properties
Research into novel thiadiazole derivatives containing the piperazine structure has revealed their potential for anti-inflammatory and analgesic applications. Some of these synthesized compounds have exhibited significant effects in in-vitro and in-vivo models, suggesting their utility in developing new anti-inflammatory and pain-relief medications (Ahmed, Molvi, & Khan, 2017).
Antiviral Agents
The synthesis of novel compounds with potential antiviral activities, incorporating structures similar to the compound of interest, has been reported. These studies aim to identify new therapeutic agents against viruses like HSV1 and HAV-MBB, demonstrating the broad-spectrum potential of piperazine derivatives in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS2/c1-17-2-4-18(5-3-17)15-29-23-25-20(16-30-23)14-22(28)27-12-10-26(11-13-27)21-8-6-19(24)7-9-21/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHZELSDSJFTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.